molecular formula C10H8INO2 B6151004 methyl 4-iodo-1H-indole-2-carboxylate CAS No. 1934418-77-5

methyl 4-iodo-1H-indole-2-carboxylate

Cat. No.: B6151004
CAS No.: 1934418-77-5
M. Wt: 301.1
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Description

Methyl 4-iodo-1H-indole-2-carboxylate is a halogenated indole derivative characterized by an iodine substituent at the 4-position of the indole ring and a methyl ester group at the 2-position. Its molecular formula is C₁₀H₈INO₂, with a molecular weight of approximately 301.08 g/mol.

Properties

CAS No.

1934418-77-5

Molecular Formula

C10H8INO2

Molecular Weight

301.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1H-indole-2-carboxylate typically involves the iodination of methyl 1H-indole-2-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a palladium catalyst.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indoles, depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized indole derivatives.

    Reduction Reactions: Products include reduced forms of the carboxylate group, such as alcohols or aldehydes.

Scientific Research Applications

Methyl 4-iodo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring system is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

The 4-position substitution on the indole ring critically determines physicochemical and biological properties:

  • However, it may reduce solubility in polar solvents.
  • Methoxy (methyl 4-methoxy-1H-indole-2-carboxylate, CAS 111258-23-2) : The methoxy group increases electron density on the indole ring, enhancing stability and solubility in organic solvents. Molecular weight = 221.21 g/mol .
  • Benzyloxy (methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) : Bulkier benzyloxy groups improve lipophilicity, favoring membrane permeability but complicating synthetic purification. Molecular weight = 355.37 g/mol .
  • Chloro (methyl 4-chloro-2-methyl-1H-indole-6-carboxylate, CAS 1260386-48-8) : Chlorine offers a balance between electronic effects and steric hindrance, often used in agrochemical and pharmaceutical intermediates .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Methyl 4-iodo-1H-indole-2-carboxylate C₁₀H₈INO₂ 301.08 Not reported Low polarity solvents
Methyl 4-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₃ 221.21 Not reported Ethanol, DMSO
Ethyl 4-isopropyl-1H-indole-2-carboxylate C₁₄H₁₇NO₂ 231.29 Not reported Organic solvents
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 199–201 Limited aqueous solubility

Data inferred from analogs in .

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